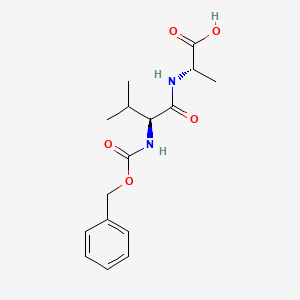

Z-Val-Ala-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQLNJPBTLIYNW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24787-89-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Guide to the Structure of Z-Val-Ala-OH

This technical guide provides a comprehensive analysis of the chemical structure of N-benzyloxycarbonyl-L-valyl-L-alanine (Z-Val-Ala-OH), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic dipeptide composed of the amino acids L-valine and L-alanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) group, a widely used amine-protecting group in peptide synthesis.[1][2] This protecting group is crucial for controlling the reactivity of the N-terminus of valine during the stepwise synthesis of peptides, preventing unwanted side reactions and racemization.[1][3] this compound serves as a valuable building block in the synthesis of more complex bioactive peptides and is utilized in the study of protein interactions and enzyme activity.[4]

Molecular Structure

The structure of this compound results from the covalent linkage of three distinct chemical entities: the benzyloxycarbonyl protecting group, the L-valine residue, and the L-alanine residue.

-

Benzyloxycarbonyl (Z) Group : This group, with the formula C₆H₅CH₂O(CO)-, is attached to the amino group of the valine residue.[5] It effectively masks the nucleophilicity of the nitrogen atom.[1][3]

-

L-Valine (Val) : An α-amino acid with the chemical formula C₅H₁₁NO₂, valine is characterized by its hydrophobic isopropyl side chain (-CH(CH₃)₂).[6][7][8] In the this compound structure, the amino group of valine forms a carbamate linkage with the benzyloxycarbonyl group, and its carboxyl group forms a peptide bond with the amino group of alanine.

-

L-Alanine (Ala) : As one of the simplest α-amino acids (chemical formula C₃H₇NO₂), alanine possesses a methyl side chain (-CH₃).[9][10][11] In this dipeptide, the amino group of alanine is linked to the valine residue, while its carboxyl group (-COOH) remains free, hence the "-OH" in the chemical name.

The overall structure is formed by a peptide bond between the carboxyl group of L-valine and the amino group of L-alanine. The N-terminus of the dipeptide is protected by the benzyloxycarbonyl group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [4][12] |

| Molecular Weight | 322.36 g/mol | [12][13] |

| Appearance | White powder | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4] |

Structural Representation

To illustrate the assembly of this compound from its constituent parts, the following diagram outlines the logical relationship between the components.

Caption: Logical composition of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, a general methodology involves the N-protection of L-valine followed by coupling to L-alanine.

Protocol: Synthesis of Z-Val-OH (N-protection of Valine)

-

Dissolution : Dissolve L-valine in an aqueous solution of sodium carbonate or sodium bicarbonate to create a basic environment.[14]

-

Reaction : Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously. The basic conditions help to neutralize the HCl byproduct.[1][14]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-valine is consumed.

-

Work-up : Once the reaction is complete, wash the mixture with a nonpolar solvent (e.g., ether) to remove any unreacted benzyl chloroformate.

-

Acidification : Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Z-Val-OH product.

-

Isolation : Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Z-Val-OH.

Protocol: Coupling of Z-Val-OH with L-Alanine

-

Activation : Activate the carboxylic acid of Z-Val-OH. This can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Esterification of Alanine : L-alanine is often used as its methyl or ethyl ester to protect its carboxylic acid group during the coupling reaction.

-

Coupling Reaction : Add the activated Z-Val-OH to a solution of the L-alanine ester in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

-

Deprotection : After the peptide bond is formed, the ester group on alanine is removed by saponification (hydrolysis with a base like NaOH) to yield the final this compound product.

-

Purification : The final product is purified, typically by recrystallization or column chromatography, to achieve high purity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CHEBI:51097 [ebi.ac.uk]

- 6. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]

- 7. Valine: Structure, Functions & Importance in Chemistry [vedantu.com]

- 8. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alanine Overview, Structure & Formula - Lesson | Study.com [study.com]

- 10. Alanine - Wikipedia [en.wikipedia.org]

- 11. jpt.com [jpt.com]

- 12. scbt.com [scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Z-Val-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-valyl-L-alanine (Z-Val-Ala-OH) is a protected dipeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Its unique structural characteristics, combining the bulky, hydrophobic valine residue with the small, neutral alanine residue under the protection of the benzyloxycarbonyl (Z) group, make it a valuable building block in peptide synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and its role in advanced drug development strategies, particularly in the design of prodrugs. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group provides N-terminal protection, which is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation. This stability is crucial for its application in stepwise peptide synthesis.

General Properties

| Property | Value | Reference(s) |

| Synonyms | Z-L-valyl-L-alanine, Carbobenzoxy-L-valyl-L-alanine, Cbthis compound | [1][2][3] |

| CAS Number | 24787-89-1 | [1][2][3][4][5][6] |

| Appearance | White to off-white powder/solid | [1][2][3][6] |

| Purity | ≥ 98% (HPLC) | [1] |

Chemical Structure and Formula

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 322.36 g/mol | [1][2][4][5][6] |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 165 °C | [6] |

| Boiling Point (Predicted) | 575.5 ± 45.0 °C | [6] |

| Density (Predicted) | 1.201 g/cm³ | [6] |

| pKa (Predicted) | 3.49 ± 0.10 | [6] |

| Optical Activity | -23.134° (c=0.01g/ml in Ethanol) | [6] |

Solubility and Storage

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (310.21 mM); may require ultrasonic treatment. It is noted that hygroscopic DMSO can affect solubility. | [2] |

| DMSO (alternative) | 90 mg/mL at 25°C | [5] |

Storage Conditions:

-

Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.[2][5]

-

In Solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is also recommended to be sealed in a dry environment and stored at 2-8°C.[6]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and characterization of peptides utilizing this compound.

Representative Solution-Phase Synthesis of a Z-Protected Dipeptide

This protocol outlines the general steps for coupling a Z-protected amino acid, such as Z-Valine, with an alanine ester in solution.

Materials:

-

Z-L-Valine (Z-Val-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

10% aqueous Potassium Bisulfate (KHSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: Suspend H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM. Add TEA (1 equivalent) to neutralize the salt and stir for 15 minutes at 0°C.

-

Activation of Z-Amino Acid: In a separate flask, dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Coupling Reaction: Add the neutralized alanine ester solution to the Z-Val-OH solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-Val-Ala-OMe.

Purification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of a crude peptide product like this compound.

Equipment and Materials:

-

Preparative Reverse-Phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of solvent and filter through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

-

Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons of the Z-group, the amide protons, the alpha-protons of valine and alanine, and the side-chain protons.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for the ionization method used (e.g., electrospray ionization - ESI).

-

Analysis: Obtain the mass spectrum. The molecular ion peak should correspond to the calculated molecular weight of this compound (322.36 g/mol ). Common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may be observed.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of peptide-based therapeutics and prodrugs.[1][3] The Z-group provides robust protection of the N-terminus during the assembly of more complex peptide chains.[3]

Peptide Synthesis

This compound serves as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS). Its use can streamline the synthesis process by adding two amino acid residues in a single coupling step.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

In-Depth Technical Guide to Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH)

CAS Number: 24787-89-1

This technical guide provides a comprehensive overview of Carbobenzoxy-L-valyl-L-alanine, a critical dipeptide building block for researchers, scientists, and professionals in drug development and proteomics.

Core Compound Data

Carbobenzoxy-L-valyl-L-alanine, also known as Z-Val-Ala-OH, is a dipeptide derivative protected at the N-terminus by a carbobenzoxy (Z) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.

| Property | Value | Reference |

| CAS Number | 24787-89-1 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 322.36 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | -20°C for long-term storage | [3] |

Synthesis and Purification

While specific proprietary synthesis protocols may vary, a general and plausible experimental approach for the synthesis of Carbobenzoxy-L-valyl-L-alanine can be outlined based on established peptide coupling methodologies.

Experimental Protocol: Peptide Coupling

This protocol describes a solution-phase peptide coupling method to synthesize this compound.

Materials:

-

N-Carbobenzoxy-L-valine (Z-Val-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1N)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (1N)

Procedure:

-

Activation of Z-Val-OH: In a round-bottom flask, dissolve N-Carbobenzoxy-L-valine (1 equivalent) and HOBt or Oxyma Pure (1 equivalent) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1 equivalent) in DCM and add DIEA (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine. Add this solution dropwise to the activated Z-Val-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Ala-OMe.

-

Saponification: Dissolve the crude Z-Val-Ala-OMe in a mixture of methanol and water. Add 1N NaOH solution (1.5 equivalents) and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Carbobenzoxy-L-valyl-L-alanine.

Purification Protocol: Recrystallization

Purification of the crude product is crucial to achieve the high purity required for subsequent applications.

Solvent System: A common solvent system for the recrystallization of protected dipeptides is a mixture of an organic solvent and a non-solvent. For this compound, a mixture of ethyl acetate and hexane or diethyl ether and petroleum ether is often effective. The ideal solvent system should be determined empirically.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane or petroleum ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Carbobenzoxy-L-valyl-L-alanine.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides and their derivatives.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 20% to 80% B over 20-30 minutes is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.

-

¹H NMR: Expected signals would include aromatic protons from the carbobenzoxy group (around 7.3 ppm), the α-protons of valine and alanine, the β-proton and γ-protons of valine, the methyl protons of alanine, and the methylene protons of the benzyl group.

-

¹³C NMR: Characteristic signals would include the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Z-group, and the aliphatic carbons of the valine and alanine side chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₆H₂₂N₂O₅ would be approximately 323.15.

Applications in Research and Drug Development

Carbobenzoxy-L-valyl-L-alanine is a versatile building block with significant applications in medicinal chemistry and biotechnology.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in the synthesis of longer peptides and peptide-based drugs. The carbobenzoxy group provides stable N-terminal protection that can be removed under specific conditions, allowing for the stepwise addition of further amino acids.

Protease-Cleavable Linkers in Drug Delivery

The Val-Ala dipeptide sequence is a known substrate for certain proteases, such as cathepsin B, which are often overexpressed in tumor environments. This property is exploited in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] this compound can be incorporated as a cleavable linker between a targeting moiety (e.g., an antibody) and a cytotoxic drug. Upon reaching the target site, the linker is cleaved by the specific protease, releasing the drug in a localized manner.[5][6]

Caption: Workflow of a Z-Val-Ala based Antibody-Drug Conjugate.

Synthesis of Pharmaceutical Intermediates

The Val-Ala motif is present in various pharmaceutical agents. For instance, it is a component of intermediates used in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, which are used to treat type 2 diabetes.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 24787-89-1 | Carbobenzoxy-L-valyl-L-alanine - Moldb [moldb.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. Protease-promoted drug delivery using peptide-functionalized gold nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. Protease-promoted drug delivery using peptide-functionalized gold nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]

Z-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Dipeptide Building Block: Properties, Synthesis, and Applications

Introduction

Z-Val-Ala-OH, chemically known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine.[1][2][3] The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a crucial building block in peptide synthesis, particularly in the solution-phase synthesis of bioactive peptides and peptidomimetics.[2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its use, and its applications in drug development, particularly in the design of prodrugs.

Physicochemical Properties

This compound is a white, solid powder with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol .[1][2][3][4] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H22N2O5 | [1][4] |

| Molecular Weight | 322.36 g/mol | [1][2][3][4] |

| Appearance | White powder | [1] |

| Alternate Names | Z-L-valyl-L-alanine, Carbobenzoxy-L-valyl-L-alanine | [2][4] |

| CAS Number | 24787-89-1 | [1][4] |

Experimental Protocols

The utility of this compound lies in its application in solution-phase peptide synthesis. The Z-group provides stable protection of the N-terminal amine during the coupling reaction and can be selectively removed under mild conditions.

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of this compound to an amino acid ester (e.g., H-Xaa-OR, where Xaa is any amino acid and R is a protecting group like methyl or ethyl) using common coupling reagents.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Racemization suppressant (e.g., 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the solution of this compound.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-dipeptide ester.

-

Purify the crude product by recrystallization or column chromatography.

N-Terminal Z-Group Deprotection

The benzyloxycarbonyl (Z) group can be efficiently removed by catalytic hydrogenation.

Materials:

-

Z-protected dipeptide

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

-

Hydrogen gas (H2) source

Procedure:

-

Dissolve the Z-protected dipeptide in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the deprotected dipeptide.

Applications in Drug Development: Prodrug Design

This compound is a valuable building block in the synthesis of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic cleavage. The dipeptide moiety can be designed to be recognized and cleaved by specific enzymes, such as peptidases, that are overexpressed in target tissues, like tumors.

The diagram below illustrates the general concept of a dipeptide prodrug strategy. The active drug, containing a functional group like a hydroxyl or amino group, is linked to the dipeptide (in this case, Val-Ala). The Z-group would be present during synthesis and deprotected in a later step. This linkage renders the drug inactive. Upon reaching the target site, specific enzymes cleave the peptide bond, releasing the active drug.

Caption: Enzymatic activation of a dipeptide prodrug.

Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the key steps in a typical solution-phase synthesis of a dipeptide using this compound, from the preparation of reactants to the final purified product.

References

The Enduring Role of the Carboxybenzyl (Cbz) Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the intricate art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, its development was a pivotal moment that unlocked the potential for the controlled, stepwise assembly of amino acids into peptides.[1] This guide provides a comprehensive technical overview of the Cbz group, detailing its application, cleavage, and strategic importance in modern peptide chemistry, supported by experimental protocols and comparative data.

Core Concepts of the Cbz Protecting Group

The Cbz group is a carbamate-based protecting group for amines, prized for its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions.[1] This strategic stability, known as orthogonality, allows for the selective deprotection of other protecting groups in a synthetic sequence without premature cleavage of the Cbz group. It is particularly valued in solution-phase peptide synthesis for the preparation of peptide fragments that are later coupled to form larger peptides.[2]

Key Characteristics:

-

Stability: The Cbz group is stable to both basic and moderately acidic conditions, allowing for the use of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection schemes.[2][3]

-

Introduction: It is typically introduced by reacting the free amine of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1]

-

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that proceeds at neutral pH.[1] Alternative methods include strong acidic conditions and dissolving metal reductions.

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, facilitating purification.

The Chemistry of Cbz Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Cbz group is essential for its effective implementation in a synthetic strategy.

Protection of Amines

The protection of the N-terminal amine of an amino acid with the Cbz group is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[1][3]

Deprotection of Cbz-Protected Amines

The removal of the Cbz group can be achieved through several distinct mechanisms, providing flexibility in the synthetic design.

This is the most common and mildest method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (typically on carbon). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3][4]

References

The Dipeptide Intermediate Z-Val-Ala-OH: A Technical Guide to its Application in Biochemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) is a protected dipeptide that serves as a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of advanced therapeutics. While not possessing intrinsic biological activity in its own right, its structural motif is central to the design of prodrugs and, most notably, enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the primary application of the Val-Ala dipeptide, derived from precursors like this compound, focusing on its role in targeted cancer therapy. We will cover the mechanism of action, relevant quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction: From Building Block to Therapeutic Lynchpin

This compound is a dipeptide derivative of L-valine and L-alanine, where the N-terminus of valine is protected by a benzyloxycarbonyl (Cbz or Z) group.[][2] This protecting group is stable under various coupling conditions but can be removed through methods like catalytic hydrogenation, making it a valuable tool in the stepwise synthesis of complex peptides.[3]

The primary biochemical significance of the Val-Ala sequence lies in its recognition and cleavage by specific proteases, most notably Cathepsin B.[] Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment of various cancers.[][4] This differential expression provides a strategic opportunity for targeted drug delivery. By incorporating the Val-Ala dipeptide into a linker system that connects a potent cytotoxic agent to a tumor-targeting antibody, a highly specific therapeutic agent can be constructed. These Antibody-Drug Conjugates (ADCs) are designed to be stable in systemic circulation and only release their cytotoxic payload upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[][5]

The Val-Ala Linker in Antibody-Drug Conjugates (ADCs)

The most prominent application of the Val-Ala dipeptide is in the design of enzyme-cleavable linkers for ADCs. A prime example is the payload Tesirine (SG3249) , which is utilized in the FDA-approved ADC, Loncastuximab tesirine .[6][7] In this system, the Val-Ala dipeptide is part of a linker that connects the antibody to a highly potent pyrrolobenzodiazepine (PBD) dimer, a DNA cross-linking agent.[4][6]

Mechanism of Action

The therapeutic action of an ADC employing a Val-Ala linker is a multi-step process, as illustrated in the signaling pathway below.

The process unfolds as follows:

-

Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[5]

-

Internalization: The entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[5]

-

Lysosomal Trafficking: The endosome fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and a low pH environment.[8]

-

Enzymatic Cleavage: Within the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond of the Val-Ala dipeptide linker.[][4] This cleavage initiates the release of the cytotoxic payload.

-

Payload Release and Action: The freed payload translocates to its site of action, such as the nucleus.[6]

-

Cytotoxicity: The payload exerts its cytotoxic effect. For example, PBD dimers cross-link DNA, leading to cell cycle arrest and apoptosis.[4][6]

Quantitative Data: Efficacy of Val-Ala Linked ADCs

The efficacy of ADCs is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.[9][10][11] ADCs with Val-Ala linkers have demonstrated potent anti-cancer activity in the picomolar to nanomolar range across various cancer cell lines.

| ADC / Payload | Cell Line | Cancer Type | IC50 Value |

| Loncastuximab tesirine | SU-DHL-6 | B-cell Lymphoma | 4.1 pM (median) |

| Val-Ala-PBD ADC | Karpas-422 | Diffuse Large B-cell Lymphoma | 92 pM |

| Val-Ala-PBD ADC | NCI-H929 | Multiple Myeloma | 61 pM |

| Val-Ala-MMAE ADC | HER2+ Cells | Breast Cancer | 111 pM |

Note: The data presented is a summary compiled from multiple sources for illustrative purposes.[12][13] Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Representative Synthesis of a Val-Ala-PABC Linker Intermediate

While this compound is a potential starting material, many modern syntheses utilize alternative N-terminal protecting groups like Alloc (allyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) due to their milder deprotection conditions. The following protocol is a representative example of the synthesis of a key intermediate, Fmoc-Val-Ala-p-aminobenzyl alcohol (Fmoc-Val-Ala-PAB-OH) , which can then be coupled to a cytotoxic payload.

Objective: To synthesize the dipeptide-spacer unit for subsequent conjugation.

Materials:

-

Fmoc-Val-OH

-

H-Ala-PAB-OH (p-aminobenzyl alcohol pre-loaded onto a resin or used in solution phase)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure (Solid-Phase Synthesis):

-

Resin Preparation: Start with a resin pre-loaded with H-Ala-PAB-OH. Swell the resin in DMF for 30 minutes.

-

Fmoc-Valine Coupling: a. In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and stir for 2 minutes. c. Drain the DMF from the swollen resin and add the activated Fmoc-Val-OH solution. d. Agitate the reaction vessel for 2 hours at room temperature. e. Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group. c. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Cleavage from Resin: a. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). b. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide linker by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

-

Purification: Purify the crude Fmoc-Val-Ala-PAB-OH using reverse-phase HPLC.

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Ala linker is specifically cleaved by Cathepsin B, leading to the release of a reporter molecule or the actual payload.

Materials:

-

Val-Ala-linker substrate (e.g., Val-Ala-PABC-fluorophore or the actual linker-payload)

-

Recombinant human Cathepsin B

-

Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0[14]

-

Cathepsin B inhibitor (e.g., CA-074Me) for negative control[15]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Dilute recombinant Cathepsin B in Assay Buffer and incubate at 37°C for 15 minutes to ensure activation.[14]

-

Reaction Setup: a. To wells of a 96-well plate, add 50 µL of Assay Buffer. b. For negative control wells, add the Cathepsin B inhibitor and incubate for 10-15 minutes. c. Add 25 µL of the activated Cathepsin B solution to the sample and control wells (add only buffer to a "no enzyme" blank).

-

Initiate Reaction: Add 25 µL of the Val-Ala-linker substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for an AFC fluorophore) kinetically over 1-2 hours.[15]

-

Data Analysis: Plot fluorescence intensity versus time. The rate of fluorescence increase is proportional to the rate of linker cleavage. Compare the rates of the sample wells to the inhibited and "no enzyme" controls to confirm specific Cathepsin B-mediated cleavage.

Conclusion

This compound, while a simple dipeptide, represents a critical component in the sophisticated architecture of modern targeted therapeutics. Its true value is realized not through its own bioactivity, but as a precisely designed synthetic intermediate. The Val-Ala sequence it provides is the key that unlocks the cytotoxic potential of Antibody-Drug Conjugates within the tumor microenvironment, leveraging the specific enzymatic machinery of cancer cells. For researchers in biochemistry and drug development, understanding the synthesis, mechanism, and validation of Val-Ala linkers is essential for the continued innovation of next-generation ADCs and other targeted delivery systems.

References

- 2. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Strategic Role of Z-Val-Ala-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of targeted therapies with enhanced efficacy and minimized off-target effects is paramount. Peptide-based molecules and prodrug strategies have emerged as powerful tools in achieving this precision. Central to the synthesis of these advanced therapeutics is the use of specialized building blocks that offer both strategic protection and inherent biological relevance. Among these, N-α-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) has garnered significant attention. This dipeptide, protected at its N-terminus by a carbobenzoxy (Z) group, serves as a critical intermediate in the construction of sophisticated drug delivery systems, particularly in the fields of oncology and virology.

This technical guide provides an in-depth exploration of the function of this compound in drug discovery. We will delve into its role as a key component of enzyme-cleavable linkers in antibody-drug conjugates (ADCs) and its application in the design of prodrugs activated by specific proteases. This document will furnish researchers and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and practical applications of this versatile dipeptide derivative.

Core Properties of this compound

This compound is a dipeptide derivative of L-valine and L-alanine. The defining feature of this molecule is the carbobenzoxy (Z) group attached to the N-terminus of the valine residue. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus and allowing for the controlled, sequential addition of amino acids to build a desired peptide chain.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 24787-89-1 | [2] |

| Molecular Formula | C16H22N2O5 | [2] |

| Molecular Weight | 322.36 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |

| Storage | 2-8°C, protected from moisture | General knowledge |

Application in Drug Discovery: Enzyme-Cleavable Linkers and Prodrugs

The primary function of the Val-Ala dipeptide moiety, derived from this compound after deprotection and further coupling, is to act as a substrate for specific proteases that are often dysregulated in disease states. This enzymatic targeting allows for the controlled release of a conjugated therapeutic agent at the site of action, thereby enhancing its therapeutic index.

Cathepsin B-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment.[] This characteristic makes it an attractive target for the selective release of cytotoxic payloads from ADCs within cancer cells. The Val-Ala dipeptide has been identified as an effective substrate for Cathepsin B.[4]

In a typical ADC construct, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. This linker often contains the Val-Ala sequence. The ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized into the lysosome. Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Ala linker, releasing the cytotoxic payload and inducing cell death.[]

A notable example of a clinically relevant molecule utilizing a Val-Ala linker is Tesirine , the payload in the antibody-drug conjugate Rovalpituzumab tesirine (Rova-T). The synthesis of Tesirine involves the use of an Alloc-Val-Ala-PAB-OH linker, a derivative of the core Val-Ala structure.[1]

Logical Workflow for ADC Development with a Val-Ala Linker

Caption: Workflow for ADC development using a Val-Ala linker.

Prodrug Activation by Dipeptidyl Peptidase IV (DPPIV/CD26)

Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[5] This enzyme is expressed on the surface of various cell types and is also found in a soluble form in plasma. Its specific substrate requirements make it an excellent candidate for the targeted activation of prodrugs.[6]

A prodrug can be designed by attaching a Val-Ala dipeptide to the amine group of a parent drug. This modification often renders the drug inactive and can improve its physicochemical properties, such as solubility.[6] Upon exposure to DPPIV/CD26, the Val-Ala dipeptide is cleaved, releasing the active parent drug. This strategy has been explored for various therapeutic agents, including antiviral and anticancer drugs.[2][7]

Signaling Pathway for DPPIV/CD26-Mediated Prodrug Activation

Caption: DPPIV/CD26-mediated activation of a Val-Ala prodrug.

Quantitative Data

| Parameter | Substrate/Linker | Enzyme | Value | Reference(s) |

| Cleavage Rate | Val-Ala linker in ADC | Cathepsin B | Cleaved at approximately half the rate of a Val-Cit linker in an isolated enzyme assay. | [4] |

| In Vitro Cytotoxicity (IC50) | ADC with Val-Ala linker and MMAE payload | HER2+ cells | 92 pmol/L | [8] |

| Km | Ala-Pro-AFC | DPPIV/CD26 | Not explicitly stated, but the assay was performed with substrate concentrations ranging from 0.4 to 400 µM. | [9] |

| Ki | Dipeptide phosphonate inhibitor | DPPIV/CD26 | 7 µM | [10] |

| Half-life in human plasma | Dipeptide model prodrugs | Human plasma | > 1 hour | [1] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Val-Ala Containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy and can be adapted for the synthesis of peptides containing the Val-Ala motif, starting from Fmoc-Ala attached to the resin and subsequent coupling of Fmoc-Val-OH (which can be synthesized from Z-Val-OH).[11][12][13][14]

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Ala-Wang resin, Fmoc-Val-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and shake for 20 minutes. Drain and wash the resin thoroughly with DMF, DCM, and Methanol.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and Methanol.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a general method to assess the cleavage of a Val-Ala containing linker or substrate by Cathepsin B using a fluorogenic reporter.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B substrate with a Val-Ala sequence linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay buffer containing 5 mM DTT

-

Cathepsin B inhibitor (for control)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = ~400/505 nm for AMC)

Procedure:

-

Enzyme Activation: Dilute Cathepsin B in Activation Buffer and incubate at 37°C for 15 minutes to ensure the active site cysteine is reduced.

-

Reaction Setup:

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the Val-Ala fluorogenic substrate to each well to the desired final concentration.

-

For inhibitor control wells, add the Cathepsin B inhibitor.

-

-

Initiate Reaction: Add the activated Cathepsin B to the wells to start the reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (slope of the linear portion of the curve).

-

Compare the velocities of the test samples to controls to determine the extent of cleavage.

-

In Vitro DPPIV/CD26 Cleavage Assay (Fluorometric)

This protocol outlines a method to measure the cleavage of a Val-Ala prodrug or substrate by DPPIV/CD26.[15][16]

Materials:

-

Recombinant human DPPIV/CD26

-

Substrate: A prodrug of interest with a Val-Ala linker or a fluorogenic substrate like Gly-Pro-AMC (as a positive control and for inhibitor screening).

-

Assay Buffer: 25 mM Tris, pH 8.0

-

DPPIV/CD26 specific inhibitor (e.g., Sitagliptin) for control experiments.[8]

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = ~380/460 nm for AMC)

Procedure:

-

Reagent Preparation:

-

Dilute DPPIV/CD26 enzyme to a working concentration (e.g., 0.1 ng/µL) in Assay Buffer.

-

Prepare the substrate solution in Assay Buffer. If using a prodrug, the concentration will depend on the specific experiment. For a fluorogenic control like Gly-Pro-AMC, a final concentration of 100 µM is often used.

-

-

Reaction Setup:

-

To the wells of the microplate, add the diluted DPPIV/CD26 enzyme solution.

-

For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 10-30 minutes at the assay temperature.[15]

-

Include a substrate blank containing only Assay Buffer and the substrate.

-

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric plate reader and measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot, after subtracting the background from the substrate blank.

-

For prodrug cleavage analysis by HPLC, at different time points, quench the reaction (e.g., with acid) and analyze the supernatant for the presence of the parent drug.

-

Conclusion

This compound is a cornerstone building block in the development of sophisticated, targeted therapeutics. Its utility stems from the strategic placement of the carbobenzoxy protecting group, which facilitates controlled peptide synthesis, and the inherent biological relevance of the Val-Ala dipeptide as a substrate for key proteases like Cathepsin B and DPPIV/CD26. The ability to engineer enzyme-cleavable linkers for ADCs and protease-activated prodrugs using this dipeptide has enabled the creation of therapies with improved specificity and reduced systemic toxicity. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of next-generation medicines. As our understanding of the enzymatic landscape of diseases continues to grow, the strategic application of such precisely designed chemical entities will undoubtedly play an increasingly vital role in the future of drug discovery.

References

- 1. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. peptide.com [peptide.com]

- 6. Dipeptidyl-peptidase IV (DPP IV/CD26)-activated prodrugs: a successful strategy for improving water solubility and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel water-soluble prodrugs of acyclovir cleavable by the dipeptidyl-peptidase IV (DPP IV/CD26) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Expression and Enzymatic Activity of DPPIV/CD26 Affects Migration Ability of Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. bachem.com [bachem.com]

- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. content.abcam.com [content.abcam.com]

Z-Val-Ala-OH: A Core Building Block for the Next Generation of Bioactive Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide derivative N-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) has emerged as a pivotal building block in the synthesis of complex bioactive peptides and peptidomimetics. Its unique structural features, including the N-terminal benzyloxycarbonyl (Z) protecting group and the specific Val-Ala sequence, make it an invaluable tool in drug discovery and development. This guide provides a comprehensive overview of this compound, its applications, and detailed experimental protocols relevant to its use in synthesizing targeted therapeutic agents, with a particular focus on enzyme inhibitors.

Core Properties of this compound

This compound is a synthetic dipeptide derivative where the amino terminus of the valine residue is protected by a carbobenzoxy (Cbz or Z) group.[1] This protecting group is crucial for controlled, stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while allowing the C-terminal carboxylic acid to be activated for coupling with another amino acid or amine-containing molecule.[1] The Val-Ala sequence itself is significant as it is recognized by various proteases, making it a key component in the design of enzyme inhibitors and targeted drug delivery systems.

| Property | Value | Reference |

| CAS Number | 24787-89-1 | [1][2][3][4][5] |

| Molecular Formula | C16H22N2O5 | [1][2][3][5] |

| Molecular Weight | 322.36 g/mol | [2][3][5] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Melting Point | 165 °C | [6] |

| Storage Conditions | 0-8 °C, Sealed in dry | [2][6] |

| Solubility | DMSO | [3] |

| Synonyms | Z-L-valyl-L-alanine, Cbthis compound | [1][2][4][5] |

Role as a Building Block in Bioactive Peptide Synthesis

Bioactive peptides are short amino acid sequences that can modulate physiological processes, offering therapeutic potential for a wide range of diseases, including hypertension, microbial infections, and cancer.[7][8][9][10] this compound serves as a fundamental component in the chemical synthesis of these peptides for several key reasons:

-

Controlled Synthesis : The Z-group provides stable protection of the N-terminus during the coupling reaction, ensuring that the peptide chain is elongated in the desired sequence.[11] It is typically stable to the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be removed under specific conditions, such as catalytic hydrogenation.

-

Enzyme Recognition : The Val-Ala motif is a substrate sequence for various proteases, particularly elastases.[12] Elastases are serine proteases that break down elastin, a key protein in the extracellular matrix.[13] Unregulated elastase activity is implicated in conditions like chronic obstructive pulmonary disease (COPD), pancreatitis, and skin aging.[14][15] Consequently, peptides incorporating the Val-Ala sequence are prime candidates for the development of potent and selective elastase inhibitors.

-

Prodrug and Linker Technology : The Val-Ala dipeptide can be incorporated as a cleavable linker in antibody-drug conjugates (ADCs).[16] For instance, the Alloc-Val-Ala-OH derivative is used in the synthesis of Tesirine, a clinical ADC.[16] In this context, the linker is designed to be stable in circulation but is specifically cleaved by enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment, thereby releasing the cytotoxic payload directly at the target site.[16]

Application Spotlight: Development of Elastase Inhibitors

Human Neutrophil Elastase (HNE) is a primary therapeutic target due to its role in inflammatory diseases.[13][14] Natural and synthetic peptides are a significant source of elastase inhibitors.[14][15] Many potent inhibitors are cyclic peptides or depsipeptides that lock the molecule in a bioactive conformation. The Val-Ala sequence is a common feature in substrates recognized by elastase, whose S1 subsite preferentially binds small hydrophobic residues like alanine or valine.[12]

Below is a table of selected natural peptide elastase inhibitors, demonstrating the potency that can be achieved. While these are not directly synthesized from this compound, they exemplify the types of target molecules that researchers can aim to create or mimic using such building blocks.

| Inhibitor Name | Source | Type | Target Elastase | IC50 Value | Reference |

| Lyngbyastatin 4 | Cyanobacterium | Cyclic Depsipeptide | PPE & HNE | 0.03 µM & 0.049 µM | [14] |

| Lyngbyastatin 7 | Lyngbya spp. | Cyclic Depsipeptide | HNE | 23 nM (0.023 µM) | [13] |

| Scyptolin A | Cyanobacterium | Cyclic Depsipeptide | PPE | 1.6 µM | [14][15] |

| Scyptolin B | Cyanobacterium | Cyclic Depsipeptide | PPE | 1.4 µM | [14][15] |

| Planktopeptin BL1125 | Planktothrix rubescens | Depsipeptide | Elastase | 0.096 µM | [15] |

| Planktopeptin BL1061 | Planktothrix rubescens | Depsipeptide | Elastase | 0.040 µM | [15] |

| Cyclotheonellazole A | Marine Sponge | Cyclic Peptide | Elastase | 0.034 nM | [13] |

| YM-47141 | Flexibacter sp. | Cyclic Depsipeptide | HLE | 0.15 µM | [13] |

PPE: Porcine Pancreatic Elastase; HNE: Human Neutrophil Elastase; HLE: Human Leukocyte Elastase.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of bioactive peptides using this compound or similar building blocks.

Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical Peptide Inhibitor

This protocol describes the manual synthesis of a short peptide sequence (e.g., a tripeptide) using Fmoc-based chemistry, a standard and robust method.[17][18][19]

Materials:

-

Rink Amide MBHA resin or 2-chlorotrityl resin

-

Fmoc-protected amino acids (e.g., Fmoc-Ala-OH)

-

Z-Val-OH (for the final coupling if an N-terminal Z-group is desired)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenztriazole) or HATU/HOAt

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ice-cold diethyl ether

-

SPPS reaction vessel, shaker, HPLC system for purification and analysis

Protocol:

-

Resin Swelling and First Amino Acid Loading (for 2-chlorotrityl resin):

-

Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Swell the resin in DCM for at least 30 minutes.[18]

-

Drain the DCM. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 1.2 equivalents) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the resin and shake for 1-2 hours.

-

To cap any remaining reactive sites, add a small amount of MeOH and shake for 15 minutes.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, drain, and add a fresh solution of 20% piperidine in DMF.

-

Shake for an additional 15-20 minutes.[17]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (e.g., Coupling of Z-Val-OH):

-

In a separate vial, dissolve Z-Val-OH (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.[17]

-

Add DIPEA (2 equivalents) to activate the carboxylic acid (solution may change color).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Shake at room temperature for 1-2 hours. A Kaiser test can be performed to check for completion (a positive test indicates free amines).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA/TIS/H2O) to the resin and shake for 2-3 hours at room temperature.[17]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[17]

-

In Vitro Elastase Inhibition Assay

This protocol is used to determine the inhibitory activity of a synthesized peptide against porcine pancreatic elastase (PPE), a common model for HNE.

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)[20] or N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide.

-

Assay buffer: 0.1 M Tris-HCl, pH 8.0[12]

-

Synthesized peptide inhibitor and a known inhibitor as a positive control (e.g., Oleanolic acid).

-

Solvent for compounds: DMSO

-

96-well microplate and a microplate reader capable of measuring absorbance at 405-410 nm.

Protocol:

-

Prepare Solutions:

-

Prepare a stock solution of PPE in the assay buffer.

-

Prepare a stock solution of the SANA substrate in the assay buffer.

-

Prepare stock solutions of the synthesized peptide and the positive control in DMSO. Create a serial dilution in the assay buffer to test a range of concentrations.

-

-

Assay Procedure:

-

In the wells of a 96-well plate, add 20 µL of the peptide inhibitor solution at various concentrations. For the control (100% enzyme activity), add 20 µL of assay buffer with the same final concentration of DMSO.

-

Add 160 µL of assay buffer to each well.

-

Add 10 µL of the PPE solution to each well.

-

Incubate the plate at 37 °C for 20 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the reaction by adding 10 µL of the SANA substrate solution to each well.

-

Immediately measure the absorbance at 410 nm every minute for 20-30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Competitive Enzyme Inhibition.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. abmole.com [abmole.com]

- 4. This compound | 24787-89-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 16. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]

- 17. rsc.org [rsc.org]

- 18. chem.uci.edu [chem.uci.edu]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxycarbonyl (Z) Group: A Technical Guide to Amine Protection in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the field of synthetic organic chemistry, particularly in the intricate art of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized the controlled assembly of amino acids into peptides.[1] This technical guide provides an in-depth exploration of the Z-protecting group, detailing its introduction, cleavage, and stability, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its effective use in research and development.

Core Concepts

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions and the variety of methods available for its removal.[2][3] It effectively masks the nucleophilicity of the amino group in amino acids, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[4] Its robustness in the presence of mild acids and bases makes it orthogonal to other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), a critical feature in complex multi-step syntheses.[5][6]

Introduction of the Z-Protecting Group

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[5][7] The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.[5] The choice of base and solvent can influence the reaction's efficiency and the degree of racemization, with aqueous sodium carbonate or bicarbonate being frequently employed to maintain a pH between 8 and 10.[7][8]

General Reaction for Z-Protection:

Amino Acid + Benzyl Chloroformate --(Base)--> Z-Amino Acid

Quantitative Data for Z-Protection of Amino Acids

The following table summarizes the yields for the Z-protection of various amino acids under different reaction conditions.

| Amino Acid | Reagents and Conditions | Yield (%) | Reference |

| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to room temperature, 20 h | 90 | [6] |

| L-Alanine | 1. (S)-2-benzyloxycarbonylamino-propionic acid methyl ester, NaOH, ethanol/water, 20°C, 40 min; 2. HCl | 98 | [9] |

| Various Amines | Cbz-Cl, Water, room temperature, 2-10 min | High | [10] |

Cleavage of the Z-Protecting Group

The removal of the Z-group, or deprotection, is a critical step in synthetic strategies. The choice of deprotection method is dictated by the presence of other functional groups within the molecule. The most common methods include catalytic hydrogenolysis, acid-mediated cleavage, and other nucleophilic or reductive methods.[2]

Catalytic Hydrogenolysis

This is the most widely used method for Z-group cleavage due to its mild and clean reaction conditions.[2] The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[6][11]

General Reaction for Hydrogenolysis: Z-Amino Acid + H₂ --(Pd/C)--> Amino Acid + Toluene + CO₂

Transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas, offers a safer alternative for larger-scale reactions.[2][12]

Quantitative Data for Catalytic Hydrogenolysis of Z-Protected Compounds

| Substrate (Z-protected) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dioctylamine | 10% Pd/C, H₂ | Methanol | Room Temp | 1 | ~95 | [12] |

| Nortropine | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1-2 | >90 | [12] |

| L-Phenylalanine | SiliaCat Pd(0) | EtOH/H₂O (4:1) | Room Temp | 2 | 91 | [13] |

| L-Glycine | Formic acid/10% Pd-C | Methanol | Not specified | 3 min | 95 | [14] |

| L-Phenylalanine | Formic acid/10% Pd-C | Methanol | Not specified | 3 min | 95 | [14] |

| L-Alanine | Formic acid/10% Pd-C | Methanol | Not specified | 3 min | 95 | [14] |

Acid-Mediated Cleavage

Strong acidic conditions can also be employed to remove the Z-group, which is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes).[2][6] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are effective but can be harsh.[7] Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed to offer greater functional group tolerance.[15][16]

General Reaction for Acidic Cleavage (HBr/AcOH): Z-Amino Acid + HBr/AcOH --> Amino Acid Hydrobromide + Benzyl Bromide + CO₂

Quantitative Data for Acid-Mediated Deprotection of Z-Protected Amines

| Substrate (Z-protected) | Reagents and Conditions | Time (h) | Yield (%) | Reference |

| N-Cbz-4-nitroaniline | AlCl₃ (3.0 equiv), HFIP, room temperature | 2 | 96 | [15] |

| N-Cbz-4-aminobenzonitrile | AlCl₃ (3.0 equiv), HFIP, room temperature | 2 | 94 | [15] |

| N-Cbz-4-bromoaniline | AlCl₃ (3.0 equiv), HFIP, room temperature | 2 | 95 | [15] |

| N-Cbz-L-phenylalanine methyl ester | AlCl₃ (3.0 equiv), HFIP, room temperature | 4 | 92 | [15] |

| N-Cbz-L-tryptophan methyl ester | AlCl₃ (3.0 equiv), HFIP, room temperature | 4 | 90 | [15] |

Experimental Protocols